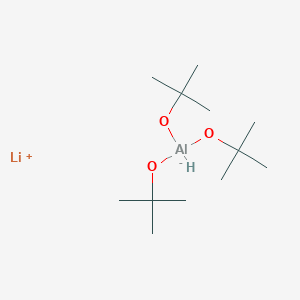

Lithium tri-tert-butoxyaluminohydride

CAS No.:

Cat. No.: VC13534118

Molecular Formula: C12H28AlLiO3

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H28AlLiO3 |

|---|---|

| Molecular Weight | 254.3 g/mol |

| IUPAC Name | lithium;tris[(2-methylpropan-2-yl)oxy]alumanuide |

| Standard InChI | InChI=1S/3C4H9O.Al.Li.H/c3*1-4(2,3)5;;;/h3*1-3H3;;;/q3*-1;+2;+1; |

| Standard InChI Key | BYBIDFZFKATBFH-UHFFFAOYSA-N |

| SMILES | [Li+].CC(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C |

| Canonical SMILES | [Li+].CC(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C |

Introduction

Chemical and Physical Properties

Lithium tri-tert-butoxyaluminum hydride exists as a white crystalline solid with a melting point of 319°C . Under vacuum, it sublimes at 280°C, a property exploited in purification processes. Its solubility profile reveals preferential dissolution in polar aprotic solvents:

| Solvent | Solubility |

|---|---|

| Tetrahydrofuran | Highly soluble |

| Diglyme | Highly soluble |

| Diethyl ether | Slightly soluble |

| Hydrocarbons | Insoluble |

The compound’s stability is markedly dependent on moisture; it hydrolyzes slowly in humid air but remains intact under anhydrous conditions . Spectroscopic characterization (¹H NMR, δ in THF-d₈) shows a singlet at -0.85 ppm for the aluminum-bound hydride, with tert-butoxy groups appearing as a singlet at 1.15 ppm .

Synthesis and Production Methods

Classical Synthesis via Lithium Aluminum Hydride

The traditional route involves reacting LAH with tert-butanol in diethyl ether:

This exothermic reaction proceeds quantitatively at 0–5°C, yielding the product after vacuum distillation .

Cost-Effective Industrial Synthesis

A patented method (CN104725189A) reduces production costs by substituting metallic lithium with sodium and lithium chloride :

-

Lithium hydride synthesis:

-

LAH formation:

-

Final product synthesis: As in the classical method.

This approach lowers raw material costs by 40% while maintaining ≥98% purity .

Reactivity and Mechanistic Insights

Reduction of Acid Chlorides to Aldehydes

The bulky tert-butoxy groups hinder over-reduction to alcohols, enabling selective aldehyde formation3 :

-

Nucleophilic attack: Hydride transfer to the electrophilic carbonyl carbon.

-

Chloride elimination: Departure of Cl⁻ yields an aldehyde-LiAl complex.

-

Protonolysis: Aqueous workup liberates the free aldehyde.

Example: Benzoyl chloride reduces to benzaldehyde in 92% yield at -20°C in THF .

Stereoselective Ketone Reduction

Cyclic ketones undergo preferential axial hydride attack due to steric shielding of equatorial positions by tert-butoxy groups. For example, 4-tert-butylcyclohexanone yields cis-4-tert-butylcyclohexanol with 8:1 diastereomeric ratio .

Catalytic Applications in Organic Synthesis

Hydroboration of Alkenes

LiAlH[OC(CH₃)₃]₃ (5 mol%) catalyzes anti-Markovnikov addition of pinacolborane (HBpin) to alkenes :

Scope:

-

Styrenes: 85–92% yield

-

1,2-Disubstituted alkenes: 78–84% yield

-

Electron-deficient alkenes: <50% yield

Tandem Reduction-Oxidation Sequences

The reagent enables one-pot conversions of esters to secondary alcohols via intermediate aldehydes :

Comparative Analysis with Other Reducing Agents

| Parameter | LiAlH[O-t-Bu]₃ | LiAlH₄ | NaBH₄ |

|---|---|---|---|

| Reduction Potential | Moderate | Very High | Low |

| Ester Reduction | No | Yes | No |

| Aldehyde Over-Reduction | No | Yes | N/A |

| Functional Group Tolerance | High | Low | Moderate |

Industrial and Pharmaceutical Relevance

Steroid Chemistry

The reagent’s stereoselectivity proves vital in synthesizing corticosteroid intermediates. Reduction of 11-keto-progesterone yields 11β-alcohols critical for anti-inflammatory agents, achieving 95:5 β:α selectivity .

Flow Chemistry Applications

Continuous flow systems utilizing immobilized LiAlH[O-t-Bu]₃ demonstrate:

-

99% conversion of methyl benzoate to benzaldehyde

-

50 h catalyst lifetime

Recent Advances and Future Directions

Photoredox Coupling

Visible-light-mediated reactions combine LiAlH[O-t-Bu]₃ with Ru(bpy)₃²⁺ to achieve:

-

Reductive cross-couplings of aryl halides

-

72–89% yields at 0.5 mol% catalyst loading

Chiral Variants

Incorporating enantiopure tert-butoxy ligands (e.g., (R)-BINOL derivatives) induces asymmetric induction in ketone reductions (up to 88% ee) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume